molecular formula C7H9N3O B11921098 1H-Indazol-3-amine hydrate

1H-Indazol-3-amine hydrate

Cat. No.: B11921098
M. Wt: 151.17 g/mol
InChI Key: OATWYZWMVSTRDN-UHFFFAOYSA-N
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Description

1H-Indazol-3-amine hydrate is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The compound’s structure consists of a bicyclic ring system made up of a pyrazole ring fused to a benzene ring, with an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazol-3-amine hydrate can be synthesized through various methods. One common approach involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzylidenehydrazine, which is then cyclized to produce 1H-indazole . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods: Industrial production of this compound often involves the use of high-yielding catalytic processes to ensure efficiency and scalability. For example, the Cu(OAc)2-catalyzed synthesis mentioned earlier is favored for its minimal byproduct formation and excellent yields .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazol-3-amine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indazol-3-amine hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1H-indazol-3-amine;hydrate

InChI

InChI=1S/C7H7N3.H2O/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H,(H3,8,9,10);1H2

InChI Key

OATWYZWMVSTRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)N.O

Origin of Product

United States

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